3-(2-Methoxyethyl)azetidine
Overview
Description
3-(2-Methoxyethyl)azetidine is an organic compound with the molecular formula C6H13NO It is a four-membered heterocyclic compound containing a nitrogen atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, azetidines can be synthesized by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as the use of cyclization and nucleophilic substitution reactions, can be applied on an industrial scale with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted azetidines.
Scientific Research Applications
3-(2-Methoxyethyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)azetidine involves its reactivity due to the ring strain in the four-membered azetidine ring. This strain makes the compound more reactive compared to other heterocycles. The reactivity is driven by the ring strain, while the ring is significantly more stable than related aziridines . This stability allows for unique reactivity that can be triggered under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring compound with similar reactivity but without the methoxyethyl group.
Aziridine: A three-membered ring compound with higher ring strain and reactivity compared to azetidines.
Pyrrolidine: A five-membered ring compound with less ring strain and different reactivity patterns.
Uniqueness
3-(2-Methoxyethyl)azetidine is unique due to the presence of the methoxyethyl group, which imparts different chemical properties and reactivity compared to other azetidines. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-(2-methoxyethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-3-2-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHSYVPSYTPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942400-29-5 | |
Record name | 3-(2-methoxyethyl)azetidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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